molecular formula C18H20O3 B10844551 5-(Biphenyl-4-yl)-3-methoxypentanoic acid

5-(Biphenyl-4-yl)-3-methoxypentanoic acid

Cat. No.: B10844551
M. Wt: 284.3 g/mol
InChI Key: KYPWLTXIHUQMGA-UHFFFAOYSA-N
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Description

5-(biphenyl-4-yl)-3-methoxypentanoic acid is an organic compound that features a biphenyl group attached to a methoxypentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-3-methoxypentanoic acid typically involves the coupling of biphenyl derivatives with methoxypentanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a halogenated methoxypentanoic acid under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(biphenyl-4-yl)-3-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(biphenyl-4-yl)-3-carboxypentanoic acid.

    Reduction: Formation of 5-(cyclohexyl-4-yl)-3-methoxypentanoic acid.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-(biphenyl-4-yl)-3-methoxypentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(biphenyl-4-yl)-3-methoxypentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the methoxypentanoic acid chain can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(biphenyl-4-yl)-3-methoxypentanoic acid is unique due to its specific structural features, which combine the biphenyl moiety with a methoxypentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-methoxy-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C18H20O3/c1-21-17(13-18(19)20)12-9-14-7-10-16(11-8-14)15-5-3-2-4-6-15/h2-8,10-11,17H,9,12-13H2,1H3,(H,19,20)

InChI Key

KYPWLTXIHUQMGA-UHFFFAOYSA-N

Canonical SMILES

COC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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